Methyl 3-hydroxy-4-methyl-5-nitrobenzoate
Overview
Description
Methyl 3-hydroxy-4-methyl-5-nitrobenzoate: is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group, a methyl group, and a nitro group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate typically involves the nitration of methyl 3-hydroxy-4-methylbenzoate. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxy-4-methyl-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-oxo-4-methyl-5-nitrobenzoate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Methyl 3-oxo-4-methyl-5-nitrobenzoate.
Reduction: Methyl 3-hydroxy-4-methyl-5-aminobenzoate.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-hydroxy-4-methyl-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving nitroaromatic compounds.
Medicine: Research into its potential pharmacological properties, such as antimicrobial or anti-inflammatory effects, is ongoing.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate depends on its interactions with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxyl and methyl groups can influence the compound’s solubility and reactivity, affecting its overall biological activity. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Methyl 3-hydroxy-4-nitrobenzoate: Similar structure but lacks the methyl group at the 4-position.
Methyl 4-hydroxy-3-nitrobenzoate: The positions of the hydroxyl and nitro groups are reversed.
Methyl 3-hydroxy-5-nitrobenzoate: The nitro group is at the 5-position instead of the 4-position.
Uniqueness: Methyl 3-hydroxy-4-methyl-5-nitrobenzoate is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 3-hydroxy-4-methyl-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-5-7(10(13)14)3-6(4-8(5)11)9(12)15-2/h3-4,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLATZXOTOHQEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1O)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448826 | |
Record name | methyl 3-hydroxy-4-methyl-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125229-13-2 | |
Record name | methyl 3-hydroxy-4-methyl-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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